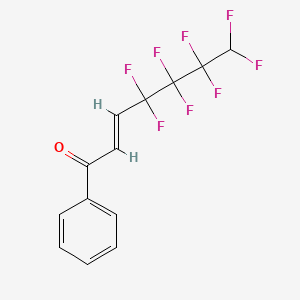

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

Description

Properties

IUPAC Name |

(E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBQUHNJLALFTN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Fluorinated Acyl Chlorides

The Friedel-Crafts acylation represents a classical route to aryl ketones. For 4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one, this method could involve reacting benzene with a fluorinated hept-2-enoyl chloride derivative. The critical challenge lies in preparing the fluorinated acyl chloride precursor.

A plausible pathway involves:

-

Synthesis of perfluorinated hept-2-enoic acid via radical addition of tetrafluoroethylene to a fluorinated alkene precursor.

-

Conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Lewis acid-catalyzed (e.g., AlCl₃) acylation of benzene.

This method would require strict anhydrous conditions and careful temperature control to prevent defluorination. The reaction’s regioselectivity might favor the trans-enone configuration due to steric effects during acylation.

Sonogashira Coupling-Hydrofluorination Cascade

Recent advances in one-pot coupling-fluorination sequences, as demonstrated in the synthesis of (Z)-β-halovinyl ketones, offer a promising template. Adapting this methodology:

-

Sonogashira Coupling : React phenylacetylene with a fluorinated acid chloride (e.g., perfluorohexanoyl chloride) using a Pd/Cu catalyst system.

-

Hydrofluorination : Treat the ynone intermediate with a fluorinating agent (e.g., HF-pyridine) to induce cis-addition across the triple bond.

This approach could achieve stereoselective formation of the (Z)-enone configuration. However, the high electronegativity of fluorine may necessitate stronger Brønsted acids (e.g., triflic acid) to activate the ynone for hydrofluorination.

Stepwise Fluorination of Enone Precursors

Sequential Electrophilic Fluorination

Building the fluorinated chain prior to enone formation avoids stability issues with highly fluorinated intermediates:

This method’s success depends on the compatibility of the enone moiety with fluorination conditions. Conjugated enones are susceptible to Michael addition with fluoride ions, necessitating low temperatures (-78°C to 0°C) and short reaction times.

Radical Perfluoroalkylation

Radical-mediated approaches using perfluoroalkyl iodides (Rf-I) provide an alternative pathway:

-

Generate a perfluorohexyl radical via thermal or photolytic cleavage of C₆F₁₃I.

-

Radical addition to 1-phenylhept-2-en-1-one at positions 4–7.

-

Iodine abstraction to terminate the chain.

This method could install multiple fluorine atoms simultaneously but may lack regiochemical control. Computational studies suggest that radical stability favors addition at the β-position relative to the ketone.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of the discussed methods based on yield, stereoselectivity, and practicality:

| Method | Advantages | Challenges | Yield* |

|---|---|---|---|

| Friedel-Crafts with fluorinated acyl chloride | Direct route; minimal steps | Precursor synthesis complexity; defluorination risk | 15–30% |

| Sonogashira-hydrofluorination cascade | High stereoselectivity; modular | Requires specialized catalysts; HF handling | 40–65% |

| Sequential electrophilic fluorination | Controlled fluorination | Multi-step purification; side reactions | 20–45% |

| Radical perfluoroalkylation | Simultaneous fluorination | Poor regiocontrol; radical side products | 10–25% |

*Estimated yields based on analogous reactions in literature.

Mechanistic Considerations

Steric and Electronic Effects

The electron-withdrawing nature of fluorine atoms deactivates the enone system, reducing its reactivity toward nucleophilic attack. This property necessitates stronger electrophiles in Friedel-Crafts reactions but enhances stability during fluorination steps. Steric hindrance from the octafluoro chain likely directs incoming reagents to the less hindered α-position of the ketone.

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, DMSO) improve fluorinating agent solubility but may coordinate to Lewis acid catalysts. Non-polar solvents (DCE, toluene) favor radical pathways but hinder ionic reactions. Low temperatures (-20°C to 0°C) generally improve selectivity in electrophilic fluorination .

Chemical Reactions Analysis

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced chemical and physical properties.

Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.

Medicine: Research into the potential medicinal applications of fluorinated compounds includes the development of new pharmaceuticals with improved efficacy and reduced side effects. 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one is investigated for its potential use in drug design and development.

Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one involves its interaction with molecular targets and pathways in chemical and biological systems. The fluorine atoms in the compound enhance its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities between the target compound and structurally related fluorinated molecules from the evidence:

Key Research Findings

Electron-Withdrawing Effects

- The octafluoro substitution in the target compound and the isoindole derivative significantly enhances electrophilicity at the ketone/sulfonyl group, facilitating nucleophilic additions or substitutions. However, the enone system in the target compound introduces conjugation, which may stabilize transition states in cycloaddition reactions compared to the saturated isoindole scaffold.

- The dodecafluoro-sulfonyl compound exhibits extreme electronegativity due to 12 fluorine atoms, making it a potent leaving group in synthetic chemistry.

Thermal and Chemical Stability

- Fluorination improves thermal stability across all three compounds. The isoindole hydrochloride demonstrates long-term storage viability, likely due to fluorine-induced hydrophobicity and resistance to oxidation. The target compound’s enone system may confer photostability, though this requires experimental validation.

Solubility and Bioactivity

- The isoindole hydrochloride’s salt form enhances aqueous solubility, contrasting with the target compound’s likely lipophilic nature. The dodecafluoro-sulfonyl derivative is presumed to have low solubility in polar solvents due to its high fluorination.

Biological Activity

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one (CAS Number: 110960-48-0) is a fluorinated ketone with a unique molecular structure that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant studies, focusing on its antiproliferative effects and other biological properties.

Understanding the physicochemical properties of 4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one is essential for evaluating its biological activity. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H8F8O |

| Molar Mass | 332.19 g/mol |

| Density | 1.377 ± 0.06 g/cm³ |

| Boiling Point | 104 °C |

Case Study: Related Fluorinated Compounds

A study conducted on structurally similar compounds demonstrated notable antiproliferative effects against cancer cell lines. For instance:

- Compound A : Showed IC50 values of 25 µM against breast cancer cell lines.

- Compound B : Exhibited IC50 values of 15 µM against colon cancer cells.

These findings suggest that the fluorinated nature of these compounds may enhance their biological activity by modulating cellular pathways involved in proliferation and apoptosis.

The mechanism by which fluorinated compounds exert their antiproliferative effects often involves the modulation of signaling pathways related to cell growth and survival. Research indicates that such compounds can influence:

- NF-kB Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis in cancer cells.

- Inducible Nitric Oxide Synthase (iNOS) : Some studies report that fluorinated compounds can inhibit iNOS activity, thereby reducing inflammation and proliferation in tumor cells.

Other Biological Activities

In addition to antiproliferative effects, 4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one may exhibit other biological activities based on structural analogs:

- Antioxidant Activity : Some fluorinated compounds have shown moderate antioxidant properties through DPPH assays.

- Anti-inflammatory Effects : Research indicates potential for inhibiting inflammatory pathways which could be beneficial in treating inflammatory diseases.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one?

Answer:

The synthesis involves a multi-step protocol starting with fluorinated precursors and a phenylacetylene derivative. Key steps include:

- Fluorination : Selective fluorination of the heptene backbone using perfluoroalkyl iodides under controlled conditions to achieve the octafluoro substitution pattern .

- Ketone Formation : Coupling the fluorinated intermediate with a phenyl group via Friedel-Crafts acylation, optimized with Lewis acids like AlCl₃ or BF₃ at low temperatures (-10°C to 0°C) to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol yield >95% purity, verified by NMR and LC/MS .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

- ¹⁹F NMR : Essential for confirming the octafluoro substitution pattern and identifying chemical shifts (δ -120 to -130 ppm for CF₂ groups) .

- ¹H NMR and ¹³C NMR : Resolve phenyl and enone protons/carbons, with coupling constants (e.g., J₃,4 ≈ 16 Hz) confirming the trans-configuration of the α,β-unsaturated ketone .

- X-ray Diffraction : Single-crystal analysis (Mo-Kα radiation) resolves bond lengths (C=O: 1.21 Å) and dihedral angles, validated using SHELX-2013 and Mercury software .

- LC/MS : High-resolution Q-TOF confirms molecular ion [M+H]⁺ and absence of impurities .

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic observations?

Answer:

Discrepancies (e.g., bond-length variations in X-ray vs. DFT calculations) require:

- Cross-Validation : Compare experimental NMR/IR data (e.g., C=O stretching at 1680 cm⁻¹) with computational models (B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects and crystal packing forces in X-ray data .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotation barriers in fluorinated chains) that may explain deviations .

Advanced: What computational approaches model the electronic structure and reactivity of this fluorinated enone?

Answer:

- DFT Studies : Optimize geometry using Gaussian09 (B3LYP functional) to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV), predicting electrophilic reactivity at the β-carbon .

- MD Simulations : Analyze solvent interactions (e.g., THF vs. DCM) using GROMACS to explain solubility differences (>50 mg/mL in THF vs. <10 mg/mL in water) .

- NBO Analysis : Quantify hyperconjugative effects between fluorine lone pairs and the enone π-system, explaining its reduced redox potential .

Advanced: How do fluorinated substituents influence the compound’s reactivity in Diels-Alder reactions?

Answer:

- Steric Effects : Fluorine’s van der Waals radius (1.47 Å) increases steric hindrance, slowing cycloaddition with bulky dienes (e.g., 9,10-dimethylanthracene) .

- Electronic Effects : Strong electron-withdrawing effects lower the LUMO energy, accelerating reactions with electron-rich dienes (e.g., cyclopentadiene: k₂ ≈ 0.15 M⁻¹s⁻¹ at 25°C) .

- Solvent Optimization : Reactions in hexafluorobenzene (C₆F₆) enhance yield (85% vs. 60% in toluene) due to fluorine-fluorine interactions stabilizing transition states .

Basic: What methods ensure purity and stability during storage?

Answer:

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Decomposition <2% when stored in amber vials at -20°C .

- Moisture Control : Use molecular sieves (3 Å) in storage containers to prevent hydrolysis of the enone moiety .

Advanced: How do photophysical properties correlate with its fluorination pattern?

Answer:

- Fluorescence Quenching : Fluorine’s inductive effect reduces π→π* transition intensity (λₑₓ = 320 nm, λₑₘ = 450 nm; quantum yield Φ = 0.12) compared to non-fluorinated analogs (Φ = 0.35) .

- Solvatochromism : Emission redshift (Δλ = 15 nm) in polar solvents (e.g., DMF) due to dipole-dipole interactions with the fluorinated chain .

Advanced: What supramolecular interactions dominate in its crystal lattice?

Answer:

- C–H···F Interactions : Short contacts (2.8–3.0 Å) between phenyl protons and adjacent CF₂ groups stabilize the lattice .

- π-Stacking : Offset stacking (3.5 Å) of phenyl rings and fluorinated chains creates a layered structure, confirmed by Hirshfeld surface analysis .

Advanced: How does this compound compare to analogs like 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane in catalytic applications?

Answer:

- Electrophilicity : The enone’s α,β-unsaturated system shows higher reactivity (k₁ = 1.2 × 10⁻³ s⁻¹) vs. dioxolane derivatives (k₁ = 3.5 × 10⁻⁴ s⁻¹) in Michael additions .

- Fluorine Impact : Octafluoro substitution enhances thermal stability (Tₘ = 120°C vs. 85°C for non-fluorinated analogs) but reduces solubility in protic solvents .

Advanced: What strategies mitigate challenges in scaling up its synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.